REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=1.[F:21][C:22]([F:29])([F:28])[C:23](OCC)=[O:24].CC(C)=O.C(=O)=O>C1COCC1>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[C:16]([C:23](=[O:24])[C:22]([F:29])([F:28])[F:21])[CH:15]=1 |f:4.5|
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Name
|
|
Quantity
|
22.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
57.9 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)F
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
18.7 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
acetone dry ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC(=O)C.C(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
-68 °C
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Type
|
CUSTOM
|
Details
|
stirred at ambient conditions for 9 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
was added in a fine stream in 2 portions over 6 minutes
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Duration
|
6 min
|
Type
|
CUSTOM
|
Details
|
The resulting pale yellow homogeneous solution was removed from the acetone/dry ice bath
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Type
|
STIRRING
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Details
|
The reaction was then stirred in the cold bath for another 6 minutes
|
Duration
|
6 min
|
Type
|
CUSTOM
|
Details
|
the pale yellow reaction
|
Type
|
CUSTOM
|
Details
|
The pale yellow reaction
|
Type
|
CUSTOM
|
Details
|
(15 hours)
|
Duration
|
15 h
|
Type
|
WASH
|
Details
|
The resulting yellow homogeneous solution was washed with 5 M aqueous NH4Cl (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
9 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C(C(F)(F)F)=O)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |